Erythromycin glutamate
CAS No.: 16667-03-1
Cat. No.: VC0527406
Molecular Formula: C42H76N2O17
Molecular Weight: 881.06
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16667-03-1 |
---|---|
Molecular Formula | C42H76N2O17 |
Molecular Weight | 881.06 |
IUPAC Name | (2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Standard InChI | InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1 |
Standard InChI Key | KNOXLRZTEFJWPE-OFWBJVIESA-N |
SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Chemical Identity
Erythromycin glutamate is formed by the salt complexation between erythromycin (a macrolide antibiotic produced by actinomycete Streptomyces erythreus) and L-glutamic acid. The compound is formally known as "L-Glutamic acid, compd. with erythromycin (1:1)" and is registered with CAS number 16667-03-1 . This salt formation enhances certain properties of the parent compound while maintaining its core antimicrobial activity.
Physical and Chemical Properties
The physical and chemical properties of erythromycin glutamate are summarized in Table 1, compiled from available research data.
Table 1: Physical and Chemical Properties of Erythromycin Glutamate
The compound's enhanced water solubility (approximately 10%) represents a significant advantage over erythromycin base, which has limited aqueous solubility . This property facilitates the preparation of injectable solutions and other pharmaceutical formulations requiring water solubility.
Stability Profile
Erythromycin glutamate demonstrates excellent stability in solid state, with no observed changes when exposed to temperatures of 50°C for several days . This stability profile makes it suitable for various pharmaceutical formulations and storage conditions. Additionally, aqueous solutions of erythromycin glutamate can be stored for extended periods without significant degradation, enhancing its utility in clinical settings where injectable solutions are required .
Synthesis and Production Methods
Direct Synthesis Methods
The synthesis of erythromycin glutamate can be accomplished through several methods. The most straightforward approach involves the direct reaction between erythromycin and glutamic acid in an aqueous environment, with or without the presence of water-miscible organic solvents . This method is illustrated in Example 2 from the patent literature, where 5 g of erythromycin and 1 g of glutamic acid are suspended in 60 cm³ of water, stirred for 1 hour, filtered, and then lyophilized to yield 6 g of erythromycin glutamate .
Solvent-Assisted Synthesis
Various water-miscible organic solvents can be employed in the synthesis process, including:
-
Lower aliphatic ketones (acetone, methyl ethyl ketone)
-
Acid amides of lower aliphatic carboxylic acids (dimethylformamide)
-
Lower aliphatic alcohols (n-butanol)
The choice of solvent can influence the yield, purity, and physical characteristics of the final product.
These synthesis methods provide pharmaceutical manufacturers with flexibility in production approaches, allowing for optimization based on available equipment, raw materials, and desired product specifications.
Pharmacological Properties
Antimicrobial Activity
Erythromycin glutamate maintains the broad antimicrobial spectrum characteristic of the erythromycin base, demonstrating efficacy against a wide range of bacteria, particularly Gram-positive organisms . The mechanism of action mirrors that of erythromycin base, involving binding to the 50S subunit of the bacterial rRNA complex, which inhibits protein synthesis critical for bacterial growth and replication .
Specifically, erythromycin interferes with aminoacyl translocation, preventing the transfer of the tRNA bound at the A site of the rRNA complex to the P site. This mechanism results in bacteriostatic activity, especially at higher concentrations .
Additional Therapeutic Effects
Beyond its well-established antimicrobial activity, erythromycin glutamate has been reported to exhibit additional therapeutic effects, including:
These additional properties suggest potential expanded applications for erythromycin glutamate beyond traditional antibiotic use, though further clinical research is needed to fully characterize these effects.
Clinical Applications
Human Medicine
In human medicine, erythromycin glutamate shares the therapeutic indications of erythromycin base, being used primarily for:
The enhanced bioavailability of erythromycin glutamate potentially offers therapeutic advantages in these indications, allowing for equivalent clinical efficacy at potentially lower doses compared to erythromycin base.
Veterinary Medicine
Erythromycin glutamate has found particular utility in veterinary medicine, where its properties offer several practical advantages:
-
It is especially suitable for treating respiratory diseases in poultry
-
Its water solubility allows for administration through drinking water to animals
-
Its stability permits extended storage in various formulations
These characteristics make erythromycin glutamate a versatile option for veterinary applications, particularly in settings where administration through water or feed is the preferred route of delivery.
Comparative Studies
Comparison with Other Erythromycin Forms
Studies comparing erythromycin glutamate with other erythromycin formulations have demonstrated several advantages of the glutamate salt, summarized in Table 3.
Table 3: Comparative Advantages of Erythromycin Glutamate Over Other Erythromycin Forms
These comparative advantages have made erythromycin glutamate an attractive option in clinical scenarios where enhanced bioavailability, water solubility, or stability are critical considerations.
Pharmaceutical Formulations
Injectable Solutions
The water solubility and neutral pH of erythromycin glutamate make it particularly suitable for injectable formulations . These solutions can be prepared directly during the synthesis process when working in water alone, offering a streamlined production approach . The stability of erythromycin glutamate in solution allows these injectable preparations to be stored for extended periods without significant degradation, enhancing their practicality in clinical settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume